molecular formula C8H3ClF2N2 B1433713 2-Chloro-5,6-difluoroquinoxaline CAS No. 1384067-26-8

2-Chloro-5,6-difluoroquinoxaline

Cat. No. B1433713
M. Wt: 200.57 g/mol
InChI Key: NHANSNTVEPGKJW-UHFFFAOYSA-N
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Description

2-Chloro-5,6-difluoroquinoxaline is a chemical compound with the molecular formula C8H3ClF2N2. It is a type of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of 2-Chloro-5,6-difluoroquinoxaline and its derivatives can be achieved through various methods. One such method involves the use of microwave irradiation, which allows for quick and efficient synthesis . Another method involves the application of the Vilsmeier–Haack reaction .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5,6-difluoroquinoxaline contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .

Scientific Research Applications

Antimicrobial Activity

2-Chloro-5,6-difluoroquinoxaline has been explored for its potential in antimicrobial applications. Singh et al. (2010) synthesized various quinoxaline derivatives, including those with chloro and fluoro substituents, to optimize their antimicrobial activity. They found that replacing the chlorine at C-2 with an ether linkage attached to a benzene ring led to the development of new Schiff bases containing quinoxaline moieties, which demonstrated significant antimicrobial properties (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

Synthesis of Fluorinated Derivatives

In the field of organic synthesis, 2-Chloro-5,6-difluoroquinoxaline serves as a crucial intermediate. Chupakhin et al. (1999) worked on synthesizing fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides. They utilized 2-methyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide as an intermediate, showcasing the importance of chloro- and fluoroquinoxalines in the synthesis of complex organic molecules (Chupakhin, Kotovskaya, Perova, Baskakova, & Charushin, 1999).

Development of Fluorescent Whiteners

Rangnekar and Tagdiwala (1986) investigated the use of 6-acetamido-2-substituted quinoxaline derivatives, which can be synthesized from 2-chloroquinoxaline, as fluorescent whiteners for polyester fibers. This application demonstrates the potential of 2-Chloro-5,6-difluoroquinoxaline derivatives in industrial applications, particularly in the textile industry (Rangnekar & Tagdiwala, 1986).

Applications in Polymer Science

The compound also finds applications in polymer science. Baek and Harris (2005) developed an improved synthetic route to an AB phenylquinoxaline monomer using 2-phenyl-6-fluoroquinoxaline as an intermediate. This research highlights the role of chloro- and fluoroquinoxaline derivatives in the synthesis of novel polymers, expanding their utility in materials science (Baek & Harris, 2005).

properties

IUPAC Name

2-chloro-5,6-difluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-6-3-12-8-5(13-6)2-1-4(10)7(8)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHANSNTVEPGKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6-difluoroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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